2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its diverse pharmacological applications, including kinase inhibition and anticancer activity. Structurally, it features a 2,4-dimethylphenyl group at the pyrazole N1 position and a thioacetamide linker substituted with a mesityl (2,4,6-trimethylphenyl) group.
Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c1-14-6-7-20(16(3)8-14)29-23-19(11-27-29)24(26-13-25-23)31-12-21(30)28-22-17(4)9-15(2)10-18(22)5/h6-11,13H,12H2,1-5H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPSNNGEMWLIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 483.53 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core substituted with a thio group and a mesitylacetamide moiety.
| Property | Value |
|---|---|
| Molecular Formula | C26H25N7O3S |
| Molecular Weight | 483.53 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. This inhibition disrupts the cell cycle progression from the G1 to S phase, leading to apoptosis in cancer cells. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines by targeting specific cellular pathways involved in proliferation and survival .
Biological Activity and Therapeutic Potential
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anti-cancer properties. The following points summarize the biological activities associated with this compound:
- Anticancer Activity : In vitro studies have shown that the compound exhibits cytotoxicity against multiple cancer cell lines, including breast and colon cancer cells. The mechanism involves induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Effects : Some derivatives of pyrazolo[3,4-d]pyrimidines have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
- Enzyme Inhibition : The compound may also act as an inhibitor of various enzymes involved in cancer progression and inflammation .
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that similar compounds effectively inhibited CDK2 activity in vitro, leading to reduced proliferation in cancer cell lines .
- Cytotoxicity Assessment : In another study, the compound was tested against several cancer cell lines (e.g., MCF-7 and HT-29), showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
- Anti-inflammatory Evaluation : Research evaluating the anti-inflammatory potential revealed that certain derivatives could significantly reduce TNF-alpha levels in activated macrophages .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely studied for their tunable substituent effects. Below is a detailed comparison with key analogs:
Substituent Variations at the Pyrazole N1 Position
Compound 13a ([3-(4-fluorophenyl)-1-(4-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amine):
Compound 2u (2-((1-(2-(2-(2-ethoxyethoxy)ethoxy)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)benzo[d]thiazole):
Thiol-Linker Modifications
- Molecular weight: 325.3 g/mol (lower than the target’s 477.6 g/mol) .
Compound 14a (6-substituted phenyl-1-phenyl-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one):
N-Mesitylacetamide vs. Other Terminal Groups
- Biological activity: Demonstrated kinase inhibition but with lower solubility .
Research Findings and Implications
- Steric Effects : The mesityl group in the target compound likely improves binding pocket occupancy compared to smaller substituents (e.g., methyl or halogens) .
- Synthetic Challenges : Thioacetamide-linked derivatives require precise control of reaction conditions (e.g., polyphosphoric acid at 140°C for cyclization) to avoid byproducts .
- Biological Performance : Analogs with bulky N1 groups (e.g., 2,4-dimethylphenyl) show enhanced pharmacokinetic profiles but require further optimization for solubility .
Preparation Methods
Cyclocondensation of 5-Aminopyrazoles with β-Ketoesters
The pyrazolo[3,4-d]pyrimidine scaffold is typically constructed via cyclocondensation reactions. A method adapted from pyrazolo[1,5-a]pyrimidine syntheses involves reacting 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (1 ) with ethyl acetoacetate (2 ) in acetic acid catalyzed by sulfuric acid. This yields 1-(2,4-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidine (3 ), which is subsequently chlorinated using phosphorus oxychloride to produce 4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine (4 ).
Key Reaction Conditions :
Formation of the Acetamide Moiety
Thioether-Alkylation and Amidation
The thiol intermediate (6 ) is alkylated with ethyl bromoacetate in the presence of triethylamine to form ethyl 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetate (7 ). Saponification with LiOH in tetrahydrofuran (THF)/water yields the corresponding carboxylic acid (8 ), which is activated using HATU and coupled with mesitylamine (2,4,6-trimethylaniline) to furnish the target acetamide (9 ).
Critical Parameters :
- Coupling Agents : HATU or EDCl/HOBt ensure high amidation efficiency.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted mesitylamine.
Alternative Pathways and Comparative Analysis
Direct Thiol-Acetamide Coupling
An alternative route involves reacting the thiol (6 ) with chloroacetyl chloride to form 2-chloro-N-mesitylacetamide (10 ), followed by nucleophilic displacement. However, this method suffers from low yields (<50%) due to competing hydrolysis.
One-Pot Esterification-Amidation
Adapting methods from N-methylacetamide synthesis, the carboxylic acid (8 ) is esterified with methanol using H₂SO₄ as a catalyst, followed by amidation with mesitylamine in ammonia-saturated ethanol. This approach reduces purification steps but requires stringent pH control.
Structural Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.7 min.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclocondensation : Use of bulky substituents (e.g., 2,4-dimethylphenyl) directs cyclization to the 3,4-d position.
- Thiol Oxidation : Addition of antioxidants (e.g., BHT) during thioether synthesis prevents disulfide formation.
- Amidation Side Reactions : Excess mesitylamine (1.5 equiv) suppresses acid-catalyzed ester hydrolysis.
Industrial Scalability Considerations
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide, and what are critical optimization parameters?
- Methodology : Synthesis typically involves three key steps:
Core formation : Cyclization of hydrazine derivatives with formamide or similar reagents to generate the pyrazolo[3,4-d]pyrimidine core .
Thioether linkage : Reaction of the core with a thiol (e.g., thioacetamide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the sulfur bridge .
Acetamide coupling : Acylation with mesityl-substituted acetamide using coupling agents like EDCI/HOBt .
- Optimization : Reaction temperature (60–80°C for cyclization), solvent polarity (DMF for thioether formation), and stoichiometric ratios (1:1.2 core-to-thiol) are critical for yield (>65%) and purity (>95% by HPLC) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural validation?
- 1H/13C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core (e.g., δ 8.5–9.0 ppm for pyrimidine protons) and mesityl acetamide substituents (δ 2.2–2.6 ppm for methyl groups) .
- HRMS : Validate molecular weight (expected [M+H]+ ~495.18) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?
- Anticancer screening : MTT assays against HL-60 (leukemia) and A549 (lung cancer) cell lines, with IC₅₀ values <10 µM indicating potency .
- Kinase inhibition : Use ADP-Glo™ assays to test inhibition of Aurora kinases (IC₅₀ <100 nM suggests selectivity) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains, with MIC ≤25 µg/mL considered active .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be systematically resolved?
- Approach :
- Substituent analysis : Compare activity of analogs (e.g., 4-fluorophenyl vs. 2,4-dimethylphenyl substituents) to identify structure-activity relationships (SAR) .
- Assay standardization : Replicate studies under controlled conditions (e.g., 10% FBS in DMEM, 48h incubation) to minimize variability .
- Mechanistic validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm target engagement (e.g., Aurora B kinase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
